molecular formula C10H15N3O B13000145 3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one

3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one

Cat. No.: B13000145
M. Wt: 193.25 g/mol
InChI Key: MSJCWSLXZGXDEF-UHFFFAOYSA-N
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Description

3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that belongs to the class of pyridopyridazines. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyridazine ring. The presence of an isopropyl group at the 3-position and a tetrahydropyrido moiety adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyridazine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.

    7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Contains benzyl and dichloro substituents, offering different chemical properties.

Uniqueness

3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-propan-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4-one

InChI

InChI=1S/C10H15N3O/c1-7(2)13-10(14)9-6-11-4-3-8(9)5-12-13/h5,7,11H,3-4,6H2,1-2H3

InChI Key

MSJCWSLXZGXDEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(CCNC2)C=N1

Origin of Product

United States

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